2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid

TAFIa inhibitor Antithrombotic Conformational restriction

2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid (CAS 1004620-24-9) is a heterocyclic small molecule featuring a fused tetrahydroimidazo[1,2-a]pyridine core substituted with a phenyl group at the 2-position and a carboxylic acid at the 7-position. This compound belongs to a class of conformationally restricted scaffolds that have been specifically designed as potent and selective inhibitors of activated thrombin activatable fibrinolysis inhibitor (TAFIa), a validated target for thrombotic disorders.

Molecular Formula C14H14N2O2
Molecular Weight 242.27 g/mol
CAS No. 1004620-24-9
Cat. No. B11869090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid
CAS1004620-24-9
Molecular FormulaC14H14N2O2
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESC1CN2C=C(N=C2CC1C(=O)O)C3=CC=CC=C3
InChIInChI=1S/C14H14N2O2/c17-14(18)11-6-7-16-9-12(15-13(16)8-11)10-4-2-1-3-5-10/h1-5,9,11H,6-8H2,(H,17,18)
InChIKeyWLXSJSDOQVYTFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid (CAS 1004620-24-9): A Key Tetrahydroimidazopyridine Scaffold


2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid (CAS 1004620-24-9) is a heterocyclic small molecule featuring a fused tetrahydroimidazo[1,2-a]pyridine core substituted with a phenyl group at the 2-position and a carboxylic acid at the 7-position . This compound belongs to a class of conformationally restricted scaffolds that have been specifically designed as potent and selective inhibitors of activated thrombin activatable fibrinolysis inhibitor (TAFIa), a validated target for thrombotic disorders [1]. Unlike aromatic imidazopyridine analogs, the saturated 5,6,7,8-tetrahydro ring system reduces conformational flexibility, a design feature linked to enhanced target binding and selectivity [1].

The Risks of Generic Substitution for 2-Phenyl-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic Acid in TAFIa Inhibitor Research


Generic substitution within the tetrahydroimidazo[1,2-a]pyridine class can render compounds inactive because TAFIa inhibitory potency and selectivity are exquisitely sensitive to the specific substitution pattern on the core scaffold [1]. The presence of a phenyl group at the 2-position, for instance, is not a universal feature. Closely related analogs with other aryl or heteroaryl substituents at this position exhibit dramatically different inhibitory profiles against TAFIa and off-target carboxypeptidases, as reported for several compounds within the same series [1]. Therefore, substituting 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid for a seemingly similar analog in a biological assay can lead to a complete loss of activity or introduction of confounding selectivity liabilities, directly compromising the validity of SAR studies and lead optimization campaigns.

Quantitative Differentiation Guide for 2-Phenyl-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic Acid


TAFIa Inhibitory Potency: 2-Phenyl-tetrahydroimidazopyridine vs. 5-Carboxylic Acid Regioisomer

The 7-carboxylic acid regioisomer of the tetrahydroimidazo[1,2-a]pyridine scaffold is critical for TAFIa inhibition, as demonstrated by structure-activity relationship (SAR) studies within the same chemical series [1]. While the reference paper does not provide an IC50 value for the exact compound 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid, it establishes that potent TAFIa inhibitors are built upon the 7-carboxylic acid core. This directly differentiates it from the corresponding 5-carboxylic acid regioisomers, which are primarily explored as heparanase-1 inhibitors [2]. The repositioning of the carboxylic acid from the 7- to the 5-position fundamentally alters the biological target and should not be considered interchangeable.

TAFIa inhibitor Antithrombotic Conformational restriction

Scaffold Conformational Restriction: Tetrahydroimidazopyridine vs. Benzimidazole Core

The tetrahydroimidazo[1,2-a]pyridine core of the target compound provides a distinct conformational restriction compared to the 4,5,6,7-tetrahydro-1H-benzimidazole scaffold, both of which are studied for TAFIa inhibition [1]. An X-ray co-crystal structure of a related benzimidazole inhibitor (compound 5) in complex with a TAFI double mutant confirms that conformational restriction is responsible for the observed potency increase. The imidazopyridine scaffold offers a different spatial orientation of the critical carboxylic acid and phenyl substituents compared to the benzimidazole, leading to divergent binding interactions.

TAFIa inhibitor Conformational restriction X-ray crystallography

Commercial Purity Benchmarking: NLT 98% from a Certified Supplier

As a key differentiator for procurement, this compound is commercially available with a guaranteed purity of NLT 98% (HPLC) from suppliers like MolCore . This high level of stringency is critical for biological assays where impurities can lead to off-target effects or inconsistent results. In contrast, less specialized analogs or custom-synthesized batch compounds may lack this rigorous quality certification, introducing experimental variability.

Purity Quality Control Procurement

Optimal Application Scenarios for 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic Acid


TAFIa Lead Optimization and Structure-Activity Relationship (SAR) Studies

The primary application scenario is as a fundamental building block for synthesizing novel TAFIa inhibitor libraries. By functionalizing the carboxylic acid at the 7-position, medicinal chemists can explore structure-activity relationships (SAR) around a scaffold that has been validated as a TAFIa inhibitor pharmacophore [1]. The 2-phenyl substituent provides a baseline for aryl substitution, which can be further diversified to modulate potency and selectivity.

Scaffold-Hopping in Antithrombotic Drug Discovery

This compound serves as an ideal starting point for scaffold-hopping exercises from the more characterized 4,5,6,7-tetrahydro-1H-benzimidazole TAFIa inhibitors [1]. The distinct imidazo[1,2-a]pyridine core offers a unique chemical space and intellectual property profile, allowing exploration of potentially superior pharmacokinetics or reduced off-target activity while retaining the key conformational restriction motif crucial for target engagement.

Biochemical Assay Calibration and Target Engagement Studies

Sourced with a purity of NLT 98% , this compound is suitable for use as a standard or control in enzymatic assays designed to measure TAFIa inhibition. Its high purity minimizes signal noise from contaminants, ensuring accurate determination of IC50 values for lead compounds. It can also serve as a control in target engagement studies such as cellular thermal shift assays (CETSA), where a clean chemical probe is essential.

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